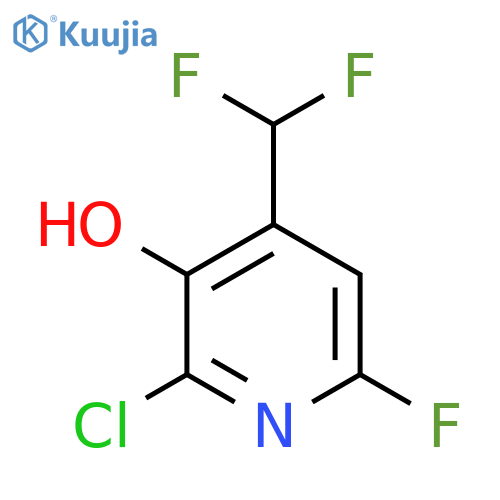

Cas no 1807034-90-7 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine)

1807034-90-7 structure

商品名:2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine

CAS番号:1807034-90-7

MF:C6H3ClF3NO

メガワット:197.542330980301

CID:4808423

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine

-

- インチ: 1S/C6H3ClF3NO/c7-5-4(12)2(6(9)10)1-3(8)11-5/h1,6,12H

- InChIKey: DFPWABUHHYUMPW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(N=1)F)C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33.1

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029050952-250mg |

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |

1807034-90-7 | 97% | 250mg |

$969.60 | 2022-03-31 | |

| Alichem | A029050952-500mg |

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |

1807034-90-7 | 97% | 500mg |

$1,727.80 | 2022-03-31 | |

| Alichem | A029050952-1g |

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine |

1807034-90-7 | 97% | 1g |

$3,099.20 | 2022-03-31 |

2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1807034-90-7 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-hydroxypyridine) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量